molecular formula C12H14N2O2 B3209532 N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide CAS No. 106000-29-7

N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Cat. No.: B3209532
CAS No.: 106000-29-7
M. Wt: 218.25 g/mol
InChI Key: RULAOPWDUNLBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Indole (B1671886) Derivative Chemistry

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a foundational scaffold in medicinal chemistry. cymitquimica.comresearchgate.net This structural motif is prevalent in a vast number of natural products, such as the amino acid tryptophan, and serves as a core component in many synthetic compounds with significant biological activities. nih.gov The versatility of the indole framework allows for extensive chemical modification, leading to a diverse library of derivatives. uni.lu

Researchers have demonstrated that indole derivatives possess a wide spectrum of pharmacological properties. These include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective activities. researchgate.netresearchgate.net The ability of the indole nucleus to interact with various biological targets makes it a "privileged structure" in drug discovery, continually inspiring the synthesis of novel compounds for therapeutic applications. cymitquimica.comnih.gov The electronic properties of the indole ring, particularly its electron-rich nature, make it reactive toward electrophiles, especially at the C3 position, facilitating the synthesis of a wide array of substituted analogs. nih.gov

Significance of Acetamide-Substituted Indole Frameworks in Chemical and Biological Investigations

The incorporation of an acetamide (B32628) group (-NHC(O)CH₃) onto the indole scaffold creates a class of compounds known as acetamide-substituted indoles. This functional group can significantly influence the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, which in turn can affect its biological activity. researchgate.net

Numerous studies have highlighted the therapeutic potential of this specific structural combination. For instance, various N-phenyl-2-(1H-indol-3-yl)acetamide derivatives have been synthesized and evaluated for activities such as α-amylase inhibition, suggesting potential applications in managing hyperglycemia. researchgate.netnih.gov Other research has focused on the development of indole-3-acetamides as antioxidant agents. Furthermore, this framework is being explored in other therapeutic areas, with studies reporting on the synthesis and evaluation of acetamide-indole derivatives for their anticancer, anti-HIV, and antimalarial properties. The acetamide linkage provides a versatile point for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

Overview of Research Trajectories for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

This compound, identified by the CAS number 106000-29-7, is an organic compound featuring the characteristic indole core. researchgate.net Its structure is distinguished by a hydroxyl group at the 2-position, methyl groups at the 1 and 7 positions, and an acetamide group at the 3-position. researchgate.net The presence of these specific functional groups suggests potential for biological activity, making it a compound of interest in medicinal chemistry and pharmacological research. researchgate.net

A review of available scientific literature indicates that while the broader class of acetamide-substituted indoles is the subject of extensive research, specific, in-depth studies on this compound are not widely published. The compound is primarily available through chemical suppliers as a research chemical. researchgate.net

The potential research trajectories for this specific molecule can be inferred from the activities of structurally related compounds. Future investigations would likely involve:

Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound for further study.

Biological Screening: Evaluation of its activity across a range of biological assays, focusing on areas where indole-acetamides have shown promise, such as anticancer, anti-inflammatory, or antimicrobial applications. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the indole ring and acetamide group to understand their influence on biological activity and to optimize potency and selectivity.

The molecular structure suggests potential for interaction with various biological targets, and further research is warranted to elucidate its specific chemical and pharmacological profile. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-1,7-dimethylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-5-4-6-9-10(13-8(2)15)12(16)14(3)11(7)9/h4-6,16H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULAOPWDUNLBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxy 1,7 Dimethyl 1h Indol 3 Yl Acetamide

Established Synthetic Routes to the Indole-Acetamide Core

The construction of the indole-acetamide framework is a foundational step toward the synthesis of the target molecule. This involves the formation of the indole (B1671886) ring itself, followed by or concurrent with the introduction of an acetamide (B32628) group, typically at the C3 position.

The synthesis of the indole-acetamide core can be approached through various strategies, each defined by its starting materials. A common method involves the coupling of a pre-formed indole moiety, such as indole-3-acetic acid, with an amine. nih.gov Alternatively, classic indole syntheses can be adapted to build the core from acyclic precursors. wikipedia.org

Key precursors and reactants include:

Indole Derivatives: Indole-3-acetic acid is a primary precursor, which can be activated and coupled with an amine source to form the amide bond. nih.gov

Acyclic Precursors: For de novo indole ring synthesis, substituted phenylhydrazines and carbonyl compounds (aldehydes or ketones) are the classic reactants for the Fischer indole synthesis. wikipedia.org Substituted anilines and alkynes are also used in modern transition-metal-catalyzed syntheses. mdpi.comresearchgate.net

Amide Forming Reagents: To form the acetamide group from a carboxylic acid precursor, coupling reagents are essential. 1,1'-Carbonyldiimidazole (CDI) is frequently used to activate the carboxyl group of indole-3-acetic acid, facilitating its reaction with amines. nih.gov

Acetylating Agents: When starting with a 3-aminoindole precursor, the acetamide group can be installed using standard acetylating agents. These include the highly reactive acetyl chloride and the more moderate acetic anhydride.

Table 1: Common Precursors and Reagents for Indole-Acetamide Synthesis

Precursor/Reagent Class Specific Examples Role in Synthesis
Indole Precursors Indole-3-acetic acid, 3-Aminoindole Provide the core indole ring for functionalization.
Acyclic Precursors Phenylhydrazine, Substituted Anilines, Ketones, Aldehydes Reactants for de novo synthesis of the indole ring (e.g., Fischer Synthesis). wikipedia.org
Coupling Reagents 1,1'-Carbonyldiimidazole (CDI) Activate carboxylic acids for amide bond formation. nih.gov
Acetylating Agents Acetic Anhydride, Acetyl Chloride Introduce the acetyl group to form the acetamide functionality.

The conditions required for synthesizing the indole-acetamide core vary significantly with the chosen synthetic route. Classical methods often rely on strong acid catalysis, while modern approaches utilize transition metals to achieve higher efficiency and broader substrate scope.

Brønsted and Lewis Acid Catalysis: The Fischer indole synthesis, a cornerstone of indole chemistry, is traditionally catalyzed by Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). wikipedia.org These acids facilitate the key mdpi.commdpi.com-sigmatropic rearrangement step.

Condensation Reactions: The formation of the amide bond from indole-3-acetic acid and an amine is a condensation reaction. This process is often mediated by coupling reagents like CDI in aprotic solvents such as acetonitrile. nih.gov Pyridine may be used as a catalyst to deprotonate the carboxylic acid, enhancing its reactivity. nih.gov

Transition Metal Catalysis: Over the last two decades, transition metal catalysis has emerged as a powerful tool for indole synthesis. researchgate.net Palladium-based catalysts are widely used to facilitate carbon-carbon and carbon-nitrogen bond formations in cyclization reactions to form the indole ring. mdpi.commdpi.com Other metals, including rhodium, ruthenium, and cobalt, have also been employed to catalyze the regioselective synthesis of substituted indoles through mechanisms like C-H activation. thieme-connect.comacs.orgmdpi.com These reactions are often performed under milder conditions than classical methods.

Table 2: Catalytic Systems for Indole Core Synthesis

Catalyst Type Specific Examples Reaction Type
Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA) Fischer Indole Synthesis. wikipedia.org
Lewis Acids ZnCl₂, AlCl₃, Boron Trifluoride (BF₃) Fischer Indole Synthesis, Friedel-Crafts Acylation. wikipedia.orgresearchgate.net
Palladium Catalysts Pd(OAc)₂, PdCl₂(CH₃CN)₂ Cross-coupling, Cyclization, C-H Functionalization. mdpi.commdpi.com
Rhodium Catalysts [Rh(III)Cp*Cl₂]₂ C-H Activation, Regioselective Functionalization. acs.org
Ruthenium Catalysts [Ru(p-cymene)Cl₂]₂ C-H Activation for Regioselective Synthesis. nih.govacs.org

Synthesis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide and Analogues

Achieving the specific substitution pattern of this compound requires precise control over the introduction of functional groups onto the indole core. This involves regioselective strategies and carefully planned multi-step sequences.

Regioselectivity is paramount in the synthesis of polysubstituted indoles. The inherent reactivity of the indole ring favors electrophilic substitution at the C3 position. researchgate.net

Friedel-Crafts Acylation/Alkylation: The Friedel-Crafts reaction is a primary method for introducing substituents onto the indole ring. nih.govacs.org Acylation of an indole with an appropriate acetylating agent, typically catalyzed by a Lewis acid, occurs with high regioselectivity at the C3 position to form a 3-acylindole. researchgate.netresearchgate.net This provides a direct route to the carbon skeleton of the acetamide side chain. The high nucleophilicity of the indole ring can lead to side reactions, but the use of milder Lewis acids or specific reaction conditions can improve selectivity. researchgate.net

Directed C-H Functionalization: For substitution at less reactive positions, such as C7, a directing group strategy is often necessary. acs.org For instance, a carbamoyl (B1232498) or aldehyde group at the N1 or C3 position can direct a metal catalyst (e.g., Rhodium, Ruthenium) to functionalize the C7 or C4 position, respectively. acs.orgacs.org To synthesize the 1,7-dimethylindole core, one could start with a 2,3-dimethylaniline (B142581) precursor in a reaction sequence that forms the heterocyclic ring.

The synthesis of the target compound is realistically achieved through a multi-step pathway. A plausible sequence would involve the initial formation of a correctly substituted indole core, followed by the installation of the remaining functional groups.

A Hypothetical Synthetic Pathway:

Indole Core Synthesis: A Fischer indole synthesis using 2,3-dimethylphenylhydrazine and a suitable ketone could establish the 1,7-dimethylindole scaffold.

Hydroxylation at C2: The introduction of the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-oxo form, or oxindole) can be accomplished via oxidation of the indole core.

Introduction of the C3-Acetamido Group: With the 1,7-dimethyl-2-hydroxyindole core in hand, the final group can be introduced. A direct amination followed by acetylation is one possibility. Alternatively, a Friedel-Crafts acylation can install a 3-acetyl group, which can then be converted to the acetamide.

An alternative, though less common, approach to forming the amide functionality involves the Beckmann rearrangement . This reaction transforms an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgbyjus.comthermofisher.com In this context, a 3-acetyl-1,7-dimethyl-1H-indol-2-ol intermediate could be converted to its oxime with hydroxylamine. Subsequent treatment with an acid catalyst (e.g., H₂SO₄, PPA) would induce the rearrangement to yield the target this compound. wikipedia.orgmasterorganicchemistry.com The migrating group in the rearrangement is the one anti-periplanar to the leaving group on the oxime nitrogen, requiring stereochemical control for regioselectivity. organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in any multi-step synthesis. researchgate.net Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Selection: In transition-metal-catalyzed reactions, the choice of both the metal and the associated ligands can dramatically influence reactivity and selectivity. mdpi.comacs.org For acid-catalyzed reactions like the Fischer synthesis or Beckmann rearrangement, the concentration and type of acid must be carefully controlled to prevent degradation of the sensitive indole ring. wikipedia.orgchemistryviews.org The solvent can affect the solubility of reactants and the stability of intermediates. acs.org

Temperature and Reaction Time: Many indole syntheses require heating, but excessive temperatures can lead to side product formation. acs.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring the consumption of starting materials without significant degradation of the product. nih.gov For example, in palladium-catalyzed syntheses of indole-3-carboxylic acids, systematic screening of parameters like temperature (e.g., 140 °C) and reaction time (e.g., 16 hours) was conducted to establish optimal conditions. acs.org

Table 3: Example of Reaction Parameter Optimization for Indole Synthesis

Parameter Variation Observation/Outcome
Catalyst PdCl₂, Pd(OAc)₂, NiCl₂ PdCl₂ in combination with a Xantphos ligand showed superior yield in a specific C-H amination reaction. acs.org
Base Cs₂CO₃, K₂CO₃, K₃PO₄ Cs₂CO₃ was found to be the most effective base for promoting the desired transformation. acs.org
Solvent Toluene, Dioxane, Mesitylene Mesitylene provided the highest yield, likely due to its high boiling point facilitating the reaction. acs.org
Temperature 120 °C, 140 °C, 160 °C 140 °C was identified as the optimal temperature, balancing reaction rate and product stability. acs.org

By systematically adjusting these parameters, synthetic routes can be refined to produce this compound and its analogues with improved efficiency and purity.

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the indole nucleus, the 2-hydroxy substituent, the 3-acetamido group, and the methyl groups at the 1 and 7 positions. It is important to note that 2-hydroxyindoles can exist in tautomeric equilibrium with their corresponding oxindole (B195798) form. For this compound, this equilibrium would be with N-(1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. The reactivity of the compound is therefore influenced by the predominant tautomer under specific reaction conditions. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the positions not already substituted. The acetamido and hydroxyl groups can also participate in a variety of chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions on the Indole Moiety

While specific experimental data on the substitution reactions of this compound is not extensively available in the current body of scientific literature, its reactivity can be predicted based on the known chemistry of substituted indoles. The indole ring is highly reactive towards electrophiles, and the positions of substitution are directed by the existing substituents.

Electrophilic Substitution: The indole nucleus is activated towards electrophilic aromatic substitution. The directing effects of the substituents on the ring are crucial in determining the regioselectivity of these reactions. The 1-methyl group and the 7-methyl group are weakly activating. The 3-acetamido group is a deactivating group via resonance withdrawal of electron density from the ring, but it is an ortho-, para-director. The 2-hydroxy group is a strong activating group and an ortho-, para-director. The positions most likely to undergo electrophilic attack would be C4, C5, and C6.

Reaction Type Potential Reagents Predicted Major Products
NitrationHNO₃/H₂SO₄Substitution at C4, C5, or C6 positions of the indole ring.
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Bromination or chlorination at the C4, C5, or C6 positions.
Friedel-Crafts AcylationRCOCl/AlCl₃Acylation at the C4, C5, or C6 positions.
SulfonationH₂SO₄Sulfonation at the C4, C5, or C6 positions.

Nucleophilic Substitution: The indole ring itself is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, nucleophilic substitution reactions could potentially occur at the 1-position under certain conditions, as has been observed in related 1-hydroxyindole (B3061041) derivatives. For instance, in the presence of a strong acid, the 1-hydroxyl group of a related compound can act as a leaving group, allowing for substitution by a nucleophile.

Functional Group Transformations (e.g., hydrolysis, oxidation, reduction of specific groups)

The functional groups of this compound can undergo various transformations.

Hydrolysis: The acetamido group at the C3 position can be hydrolyzed under acidic or basic conditions to yield 3-amino-1,7-dimethyl-1H-indol-2-ol.

Acid-catalyzed hydrolysis: Treatment with a strong acid such as hydrochloric acid or sulfuric acid in water would protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Reaction with a strong base like sodium hydroxide (B78521) would involve the direct nucleophilic attack of a hydroxide ion on the amide carbonyl.

Oxidation: The 2-hydroxyindole moiety is susceptible to oxidation. The specific products would depend on the oxidizing agent used. Mild oxidizing agents might lead to the formation of dimeric or polymeric structures. Stronger oxidizing agents could potentially cleave the indole ring. For instance, oxidation of some indole derivatives with reagents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the pyrrole (B145914) ring.

Reduction: The acetamido group can be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄). The indole ring itself can also be reduced under certain conditions. For example, catalytic hydrogenation can reduce the pyrrole double bond to yield an indoline (B122111) derivative.

Transformation Reagents Expected Product
Amide HydrolysisH₃O⁺ or OH⁻3-amino-1,7-dimethyl-1H-indol-2-ol
Amide ReductionLiAlH₄N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)ethanamine
Indole Ring ReductionH₂, Pd/CN-(2-hydroxy-1,7-dimethyl-2,3-dihydro-1H-indol-3-yl)acetamide

Design and Synthesis of Structurally Related Analogues for Research Purposes

The design and synthesis of analogues of this compound can be approached by modifying different parts of the molecule to explore structure-activity relationships for various research purposes.

Modification of the Acetamido Side Chain:

Varying the Acyl Group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) by reacting 3-amino-1,7-dimethyl-1H-indol-2-ol with the corresponding acyl chlorides or anhydrides.

Introducing Different Substituents on the Nitrogen: The amide nitrogen can be alkylated or arylated, although this can be challenging.

Modification of the Indole Ring Substituents:

Altering the 1- and 7-Methyl Groups: Analogues with different alkyl groups at the N1 and C7 positions could be synthesized starting from appropriately substituted anilines.

Introducing Substituents on the Benzene (B151609) Ring: Electrophilic substitution reactions, as discussed in section 2.3.1, can be used to introduce a variety of functional groups at the C4, C5, and C6 positions.

Modification of the 2-Hydroxy Group:

Alkylation/Acylation: The hydroxyl group can be converted to an ether or an ester by reaction with alkyl halides or acyl chlorides, respectively.

A general synthetic approach to a variety of analogues could involve the initial synthesis of a versatile intermediate, such as 3-nitro-1,7-dimethyl-1H-indol-2-ol, which could then be reduced to the corresponding amine and subsequently acylated to introduce a range of different amide side chains.

Analogue Type Synthetic Strategy Potential Research Purpose
Varied N-Acyl AnaloguesAcylation of 3-amino-1,7-dimethyl-1H-indol-2-olStructure-activity relationship studies
Benzene Ring Substituted AnaloguesElectrophilic substitution on the parent compoundExploring the effect of electronic and steric factors on activity
2-Alkoxy/Acyloxy AnaloguesAlkylation/acylation of the 2-hydroxy groupInvestigating the role of the hydroxyl group in biological interactions

After a comprehensive search for scientific literature and data, it has been determined that detailed experimental spectroscopic data for the compound This compound (CAS Number: 106000-29-7) is not publicly available. No peer-reviewed articles or database entries containing primary ¹H NMR, ¹³C NMR, 2D NMR, or mass spectrometry (HRMS, EIMS) analyses for this specific molecule could be located.

While basic information such as the molecular formula (C₁₂H₁₄N₂O₂) and molecular weight (218.26 g/mol ) are confirmed by chemical suppliers and databases, the research findings required to populate the requested article sections on advanced spectroscopic characterization are absent from the available scientific record.

Public databases contain theoretically predicted mass spectrometry data, but this information is generated by computational algorithms and does not represent experimental findings. uni.lu For instance, the predicted monoisotopic mass is 218.10553 Da, with an expected [M+H]⁺ ion at m/z 219.11281. uni.lu However, without experimental data for comparison, these values remain purely theoretical.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the spectroscopic characterization of this compound as per the requested outline. The creation of such content would require speculation or the use of data from different compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Hydroxy 1,7 Dimethyl 1h Indol 3 Yl Acetamide

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Compound Profiling

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide in complex mixtures. The chromatographic separation is typically achieved using a C18 reverse-phase column, with a mobile phase consisting of a gradient mixture of methanol (B129727) and an aqueous solution of formic acid. nih.gov This setup allows for the efficient separation of the analyte from other components.

In the mass spectrometer, the compound is ionized, most commonly via positive electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. Subsequent fragmentation of this parent ion in the collision cell generates a series of daughter ions, which are characteristic of the molecule's structure. The specific fragmentation pattern of this compound would be instrumental in its unambiguous identification. For related indole (B1671886) compounds, fragmentation often involves the cleavage of substituent groups from the indole core. nih.gov

The following table outlines the predicted mass spectrometry data for the title compound.

Parameter Predicted Value
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol cymitquimica.com
Predicted [M+H]⁺219.11281 m/z uni.lu
Predicted [M+Na]⁺241.09475 m/z uni.lu

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. The spectra are expected to exhibit characteristic bands corresponding to the various vibrational modes of the molecule.

The FT-IR spectrum would likely show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the acetamide (B32628) group. nih.govnih.gov The C=O stretching vibration of the amide group is expected to appear as a strong band around 1660-1680 cm⁻¹. nih.govnih.gov Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed in the 2900-3000 cm⁻¹ region. nih.gov

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the vibrations of the non-polar bonds in the molecule, such as the C-C bonds of the indole ring. scifiniti.com The following table summarizes the expected key vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3500-3200
N-H (amide)Stretching3500-3200
C-H (aromatic)Stretching>3000
C-H (aliphatic)Stretching2900-3000
C=O (amide)Stretching1660-1680
C=C (aromatic)Stretching1600-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The indole ring system is the primary chromophore, and its electronic absorption spectrum is expected to be characteristic of this heterocyclic structure. Typically, indole and its derivatives exhibit two main absorption bands in the UV region. nih.gov

The first, more intense band, is expected to appear around 220-230 nm, corresponding to a π → π* transition. A second, broader band with fine structure is anticipated in the region of 270-290 nm, also arising from a π → π* transition. The presence of substituents on the indole ring, such as the hydroxyl, methyl, and acetamide groups, can influence the position and intensity of these absorption maxima.

Elemental Analysis and Purity Assessment

Elemental analysis is a crucial technique for confirming the empirical formula of this compound. The theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₄N₂O₂.

The expected elemental composition is as follows:

Carbon (C): 66.04%

Hydrogen (H): 6.47%

Nitrogen (N): 12.84%

Oxygen (O): 14.66%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages to confirm the compound's identity and purity. researchgate.netresearchgate.net Purity assessment can be further corroborated by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which should ideally show a single, sharp peak for the pure compound. google.com

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

In the crystalline state, it is plausible that this compound would form a network of hydrogen bonds involving the hydroxyl and acetamide groups, which would significantly influence the crystal packing. nih.govacs.org The determination of the single-crystal X-ray structure of this compound would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state.

Theoretical and Computational Chemistry Studies of N 2 Hydroxy 1,7 Dimethyl 1h Indol 3 Yl Acetamide

Quantum Chemical Calculations for Electronic and Structural Properties

Theoretical and computational chemistry provides profound insights into the intrinsic properties of molecules. For N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, quantum chemical calculations are instrumental in elucidating its electronic structure, reactivity, and spectroscopic features. These computational studies employ sophisticated methods to model the molecule's behavior at the atomic level, offering a detailed understanding that complements experimental data.

Density Functional Theory (DFT) Applications and Basis Set Selection

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing medium to large-sized molecules like this compound. researchgate.net The methodology is based on the principle that the ground-state energy of a system can be determined from its electron density. mdpi.com

The application of DFT begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. This is followed by calculations of various electronic properties. The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set.

Functionals: Functionals in DFT are approximations used to describe the exchange-correlation energy, a complex component of the total electronic energy. A widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. This functional is known for providing reliable results for geometries, vibrational frequencies, and electronic properties. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. nih.gov The notation indicates:

6-311: Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

G: Signifies a Gaussian-type function.

++: Adds diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes and improving the description of chemical bonding.

For a comprehensive study of this compound, a typical level of theory would be B3LYP/6-311++G(d,p), which is expected to yield accurate predictions of its structural and electronic properties. researchgate.netmdpi.com

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.netsapub.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Regions of the molecule with a high contribution to the HOMO are likely sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor. Its energy level is related to the electron affinity and electrophilicity of the molecule. youtube.com Molecular sites with a high contribution to the LUMO are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.govnih.gov

For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich indole (B1671886) ring system and the hydroxyl and acetamide (B32628) groups. The LUMO would likely be distributed across the π-conjugated system.

ParameterIllustrative Energy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65

This table presents illustrative values typical for similar aromatic compounds and does not represent experimentally verified data for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in predicting reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions like hydrogen bonding. researchgate.net The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

In this compound, the MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen of the acetamide group and the oxygen of the hydroxyl group. Positive potential (blue) would be anticipated around the hydrogen atoms of the hydroxyl and amide groups.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering due to maximal electron flow.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The study of a molecule's response to an external electric field is crucial for understanding its dielectric properties and potential in materials science, particularly in the field of non-linear optics (NLO). arxiv.org

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net

First-Order Hyperpolarizability (β): This is a measure of the non-linear optical response of a molecule. researchgate.net Materials with large β values are sought after for applications in frequency conversion and optical switching. arxiv.org

The calculation of these properties for this compound would indicate its potential as an NLO material. High values of α and β, often found in molecules with significant intramolecular charge transfer, suggest a strong NLO response.

PropertyIllustrative Calculated ValueUnit
Dipole Moment (µ)3.50Debye
Mean Polarizability (α)25.1 x 10-24esu
Total First Hyperpolarizability (βtot)12.8 x 10-30esu

This table presents illustrative values and does not represent experimentally verified data for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. nih.govnih.gov It is used to study charge distribution, hybridization, and stabilizing interactions within a molecule.

Key aspects of NBO analysis include:

Natural Atomic Charges: NBO provides a more chemically intuitive picture of the charge distribution on each atom compared to other methods like Mulliken population analysis.

For this compound, NBO analysis would reveal the specific charges on the oxygen, nitrogen, and carbon atoms, and quantify the stabilizing delocalization energies within the indole ring and between the ring and its substituents.

Atom (Illustrative)Hypothetical Natural Charge (e)
O (Carbonyl)-0.650
O (Hydroxyl)-0.720
N (Amide)-0.580
N (Indole)-0.490
C (Carbonyl)+0.750

This table presents hypothetical charge values to illustrate the output of an NBO analysis and does not represent actual calculated data.

Thermodynamic Property Calculations at Varied Temperatures

DFT calculations can be used to predict the thermodynamic properties of a molecule by performing a vibrational frequency analysis. nih.gov Based on the principles of statistical mechanics, properties such as heat capacity (Cv), entropy (S), and enthalpy (H) can be determined at different temperatures. These calculations are valuable for understanding the stability and behavior of the molecule under varying thermal conditions.

The key calculated properties include:

Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree. It increases with temperature as more vibrational modes become active.

Entropy (S): A measure of the disorder or randomness of a system. It also increases with temperature due to increased translational, rotational, and vibrational motion.

Temperature (K)Heat Capacity, Cv (cal/mol·K)Entropy, S (cal/mol·K)
298.1555.6110.2
400.0072.4130.5
500.0086.3150.1

This table presents illustrative thermodynamic data to show expected trends and does not represent actual calculated values for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the behavior of a molecule at the atomic level. These methods can predict the preferred shapes of a molecule, its stability, and how it might interact with biological targets such as proteins and enzymes.

The stability of different conformers and the nature of intermolecular interactions in a crystal lattice can be further investigated using techniques like Hirshfeld surface analysis. This method helps visualize and quantify interactions such as O—H⋯O and C—H⋯O hydrogen bonds, which are crucial for the formation of stable molecular assemblies. researchgate.net Such analyses would be instrumental in understanding the solid-state properties and crystal packing of this compound.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule, typically a protein. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and understand their mechanism of action. nih.govnih.gov Studies on a vast array of indole-acetamide derivatives have demonstrated their potential to interact with various biological targets, including enzymes implicated in cancer, microbial infections, and neurodegenerative diseases. nih.govnih.govresearchgate.net

In a typical docking study, the ligand is placed into the binding site of a target protein, and its orientation and conformation are optimized to achieve the best energetic fit. The results provide a docking score, which estimates the binding affinity, and a detailed view of the interactions. For example, docking studies of indole-3-acetamide (B105759) derivatives with the α-amylase enzyme helped identify key binding modes and interactions within the active site. nih.gov Similarly, various N-substituted indole derivatives have been docked against microbial proteins and cancer-related targets like the MDM2 receptor, revealing specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govresearchgate.net A similar approach for this compound would involve docking it into the active sites of relevant enzymes or receptor cavities to predict its potential biological targets and binding affinity.

Compound ClassProtein TargetKey Findings from Docking StudiesReference
Indole-3-acetamide derivativesα-AmylaseIdentified binding modes within the enzyme's active site, explaining inhibitory activity. nih.gov
N-substituted glyoxylamide derivativesStaphylococcus aureus proteinsRevealed possible binding modes to target proteins, correlating with antimicrobial activity. nih.gov
N-aryl acetamide compoundsMonoamine Oxidase B (MAO-B)Predicted strong binding affinity, suggesting potential for Parkinson's disease treatment. nih.gov
N-alkyl/aryl indol-3-yl glyoxylamidesMDM2 p53-binding proteinShowed high binding affinity, indicating a potential anticancer mechanism. researchgate.net

Beyond simply identifying interactions, computational studies can elucidate the precise mechanism of binding. For this compound, this would involve analyzing how the hydroxyl, amide, and indole groups contribute to binding specificity and affinity. The N-H of the indole ring and the amide group, along with the carbonyl oxygen, are common hydrogen bond donors and acceptors that play crucial roles in anchoring ligands to protein active sites. nih.gov

For example, docking studies on melatonin (B1676174) derivatives with the metabolic enzyme CYP1A2 showed that the indole N-H group formed a critical hydrogen bond with an asparagine residue, while the indole ring itself engaged in π-π stacking with a phenylalanine residue. nih.gov The specific placement of methyl and hydroxyl groups on the this compound structure would create a unique electronic and steric profile, dictating its specific interactions and orienting it within a binding pocket to engage with key amino acid residues.

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods are invaluable for predicting SAR, guiding the design of more potent and selective compounds. For the indole-acetamide scaffold, numerous SAR studies have been conducted on related molecules. nih.govnih.gov

These studies systematically modify different parts of the molecule—such as adding or changing substituents on the indole ring or the acetamide group—and correlate these changes with activity. For example, research on indole-3-acetamide derivatives as α-amylase inhibitors showed that the type and position of substituents on an attached phenyl ring significantly altered the inhibitory potency. nih.govresearchgate.net Similarly, SAR studies on 1H-indole-2-carboxamides revealed that small alkyl groups at the C3 position of the indole ring and specific substituents on an associated phenyl ring were crucial for enhancing potency at the CB1 receptor. nih.gov

For this compound, a computational SAR study could involve creating a virtual library of related compounds with modifications at the methyl positions or by substituting the hydroxyl group. By docking these virtual compounds into a target protein, one could predict which modifications are likely to enhance or diminish biological activity, thereby guiding future synthesis efforts.

ScaffoldStructural ModificationImpact on ActivityReference
Indole-3-acetamideDimethyl substitutions on the N-phenyl ringVariable inhibitory activity against α-amylase depending on substituent position. nih.gov
1H-Indole-2-carboxamideShort alkyl groups at the C3 position of the indoleEnhanced potency for CB1 receptor modulation. nih.gov
Indole-3-acetamideAddition of a para-methyl group to the N-phenyl ringSlightly reduced α-amylase inhibitory activity compared to the unsubstituted ring. nih.gov
1H-Indole-2-carboxamideDiethylamino group at the 4-position of the N-phenyl ringEnhanced potency for CB1 receptor modulation. nih.gov

Computational Prediction of Metabolic Pathways and Soft Spots for Research Design (e.g., MetaSite analysis)

A critical aspect of drug development is understanding how a compound will be metabolized by the body. Computational tools like MetaSite can predict the most likely sites on a molecule that are susceptible to metabolic transformation, often referred to as "metabolic soft spots." researchgate.netmoldiscovery.com These predictions are crucial for designing compounds with improved metabolic stability and pharmacokinetic profiles. researchgate.net

MetaSite works by simulating the interaction of a compound with metabolic enzymes, primarily cytochrome P450 (CYP) isozymes, and identifying which atoms are most likely to be oxidized. nih.govmoldiscovery.com For instance, a study on an indomethacin (B1671933) amide derivative used MetaSite to accurately predict that the phenethyl group was a major site of metabolism by CYP3A4 and CYP2D6. researchgate.net This information allowed researchers to design new analogues with modifications at that soft spot, leading to compounds with significantly improved metabolic stability. researchgate.net

A similar in silico analysis of this compound would identify which parts of the molecule, such as the methyl groups or positions on the indole ring, are most prone to metabolism. researchgate.net The results, often visualized as a 3D map highlighting the "hot spots," would provide invaluable guidance for designing second-generation compounds with a longer half-life and better bioavailability. researchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the biological mechanisms and pre-clinical activity profiles of the chemical compound This compound .

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure, which includes:

Investigation of Biological Mechanisms and Pre Clinical Activity Profiles of N 2 Hydroxy 1,7 Dimethyl 1h Indol 3 Yl Acetamide

In Vitro Cellular Studies

While research exists for other related indole (B1671886) and acetamide (B32628) derivatives, the user's strict instruction to focus solely on "N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide" and not introduce information outside this explicit scope prevents the generation of the article. Extrapolating data from structurally different compounds would be scientifically inaccurate and would not meet the requirements of the request.

Further research on this specific compound is required before an article detailing its biological and pre-clinical activities can be written.

Anti-proliferative Effects on Cancer Cell Lines (e.g., HCT116, MCF-7, T47-D, MDA-MB 231)

The investigation of anti-proliferative effects is a foundational step in cancer research to determine a compound's ability to inhibit the growth of cancer cells. This is typically assessed using a panel of established cancer cell lines that represent different types of cancer. For instance, HCT116 is a human colon cancer cell line, while MCF-7, T47-D, and MDA-MB-231 are all human breast cancer cell lines with different characteristics. MCF-7 and T47-D are estrogen receptor-positive, whereas MDA-MB-231 is a triple-negative breast cancer cell line, known for being more aggressive and having fewer treatment options.

The activity of a compound is quantified by its IC50 value, which is the concentration of the compound required to inhibit the proliferation of 50% of the cell population over a specific incubation period (e.g., 48 or 72 hours). A lower IC50 value indicates greater potency. Studies on related indole-based acetamide derivatives have shown potent anti-proliferative activity against various cancer cell lines, suggesting this chemical scaffold is of interest in oncology research. For example, a different compound, N-(2-hydroxyphenyl) acetamide, was found to significantly inhibit the growth of MCF-7 cells.

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a crucial mechanism that the body uses to eliminate damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Compounds are evaluated for their ability to trigger this process in cellular models.

Several laboratory methods are used to detect apoptosis. Annexin V/PI staining, analyzed by flow cytometry, can distinguish between healthy, apoptotic, and necrotic cells. Another common technique is the TUNEL assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. Mechanistic studies often involve Western blot analysis to measure the levels of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., Bax and Bcl-2) and caspases (e.g., caspase-3, -8, -9). An increased Bax/Bcl-2 ratio is a common indicator of apoptosis induction. Research on structurally similar compounds has demonstrated that they can induce apoptosis through caspase-dependent pathways.

Investigation in Disease-Relevant Cell-Based Assays (e.g., in vitro antiplasmodial assays)

Beyond cancer, novel chemical entities are often screened for activity against other diseases. An important example is malaria, caused by the Plasmodium parasite. In vitro antiplasmodial assays are used to screen compounds for their ability to inhibit the growth of the parasite, particularly Plasmodium falciparum, which is responsible for the most severe form of malaria.

In these assays, compounds are tested against both chloroquine-sensitive strains (like 3D7) and chloroquine-resistant or multidrug-resistant strains (like Dd2 or K1) of the parasite. The potency is determined by the IC50 value. The selectivity of the compound is also critical; its cytotoxicity is often tested against mammalian cell lines (e.g., HEK293, HepG2) to ensure it is more toxic to the parasite than to host cells. A high selectivity index (the ratio of host cell cytotoxicity IC50 to parasite IC50) is a desirable characteristic for a potential antimalarial drug candidate.

Antioxidant Capacity Assessments (e.g., Ferric Reducing Antioxidant Power (FRAP) and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) methods)

Antioxidant capacity refers to the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This damage is implicated in numerous diseases, including cancer and inflammatory conditions. The antioxidant potential of new compounds is frequently evaluated using standard chemical assays.

Two of the most common methods are the DPPH and FRAP assays. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay measures a compound's ability to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored non-radical form is measured spectrophotometrically. The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). In both assays, a stronger response indicates higher antioxidant capacity.

Metabolic Pathway Elucidation in Research Models

Understanding how a compound is metabolized by the body is a critical part of drug development, as metabolism affects the compound's efficacy, duration of action, and potential for toxicity.

In Vitro Metabolic Stability and Metabolite Identification (e.g., using human liver microsomes)

In vitro metabolic stability assays are used to predict how quickly a compound will be cleared from the body. The most common method involves incubating the compound with human liver microsomes. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s.

During the assay, the disappearance of the parent compound is monitored over time using techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated. A very short half-life may suggest the compound will be cleared too rapidly in vivo to be effective. These studies also help in identifying the major metabolites formed from the parent compound.

Enzymatic Biotransformations (e.g., Cytochrome P450-mediated metabolism, glucuronidation)

Drug biotransformation typically occurs in two phases.

Phase I metabolism involves reactions like oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the drug molecule. The most important family of enzymes responsible for Phase I reactions is the Cytochrome P450 (CYP) superfamily. Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions.

Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the drug or its Phase I metabolite to increase its water solubility and facilitate excretion. A major Phase II pathway is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process attaches glucuronic acid to the compound, making it more hydrophilic and readily excretable in urine or bile.

While the above methodologies are standard for characterizing novel chemical compounds in drug discovery, their specific application to this compound is not documented in the available scientific literature.

Identification of Potential Biomarkers of Metabolism (in research context)

In the pre-clinical evaluation of novel chemical entities, the identification of metabolic biomarkers is a critical step to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For the compound this compound, a comprehensive investigation in a research context would involve a multi-step approach utilizing in vitro and in vivo models to identify metabolites that can serve as biomarkers of exposure and metabolic pathways.

As of the current scientific literature, specific studies detailing the metabolic profile and biomarkers for this compound have not been published. However, based on the known metabolism of structurally related indole derivatives, a predictive framework for its biotransformation can be proposed for research investigation. nih.govmdpi.com The primary goal would be to identify major and pharmacologically relevant metabolites and the enzymes responsible for their formation.

Hypothetical Metabolic Pathways and Biomarker Candidates

The metabolic fate of a xenobiotic like this compound is typically governed by Phase I and Phase II enzymatic reactions, primarily in the liver. nih.gov

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, usually through oxidation, reduction, or hydrolysis. For indole-based structures, cytochrome P450 (CYP) enzymes are the principal catalysts. mdpi.comnih.gov

Hydroxylation: Additional hydroxyl groups could be added to the indole ring or the N-acetamide group.

N-dealkylation: Cleavage of the methyl groups could occur.

Ester Hydrolysis: The amide bond of the acetamide group is a potential site for hydrolysis by carboxylesterases. mdpi.com

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: The existing hydroxyl group and any newly formed hydroxyl metabolites are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Sulfation: Sulfotransferases could also catalyze the conjugation of sulfate (B86663) groups.

These metabolic reactions would produce a series of metabolites that could be detected in plasma, urine, and feces. The parent compound and its key metabolites, once identified and quantified, serve as crucial biomarkers.

In Vitro Research Methodologies

To identify these potential biomarkers, initial pre-clinical research would employ in vitro systems like human liver microsomes (HLMs). nih.govspringermedizin.de HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYPs. springermedizin.de Incubating the compound with HLMs allows for the generation and identification of Phase I metabolites. nih.govnih.gov

Further studies with recombinant human CYP and UGT enzymes can pinpoint the specific isoforms responsible for the compound's metabolism. nih.gov This information is vital for predicting potential drug-drug interactions.

Illustrative Data from In Vitro Metabolic Studies

The following table illustrates the type of data that would be generated from an in vitro study using human liver microsomes to identify potential metabolic biomarkers.

AnalytePutative BiotransformationAnalytical MethodPotential Role as Biomarker
Parent Compound UnchangedLC-MS/MSBiomarker of exposure
Metabolite M1 Hydroxylation on the indole ringLC-MS/MSBiomarker of CYP activity
Metabolite M2 O-glucuronide of parentLC-MS/MSBiomarker of UGT activity
Metabolite M3 Hydrolysis of acetamideLC-MS/MSBiomarker of esterase activity
Metabolite M4 N-demethylationLC-MS/MSBiomarker of CYP activity

This table is illustrative and represents the type of data expected from a research investigation. LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is a common high-sensitivity technique for metabolite identification. nih.gov

Biomarkers of Oxidative Stress

In addition to direct metabolites, drug metabolism can sometimes generate reactive intermediates that induce oxidative stress. nih.gov Therefore, a thorough pre-clinical investigation may also include monitoring indirect biomarkers. These can include markers of lipid peroxidation or the induction of genes regulated by the Nrf2 pathway, such as heme oxygenase 1. nih.gov An increase in these markers could indicate that the metabolic activation of the compound is linked to cellular stress responses.

The identification of such biomarkers is foundational for designing further non-clinical and clinical studies, providing essential tools to monitor the compound's disposition and biological effects.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis often involves coupling indole derivatives with acetamide groups under controlled conditions. For example, analogous compounds are synthesized via nucleophilic substitution using 2-chloroacetamide intermediates, refluxed in dimethylformamide (DMF) with potassium carbonate as a base (8–12 hours, 35–80°C) . Optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios of reactants. Yields can be improved by stepwise purification (e.g., ice-water precipitation, recrystallization from ethanol) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the indole ring and acetamide group. For example, indole H-3 protons resonate at δ 7.0–7.5 ppm, while acetamide carbonyl carbons appear at ~170 ppm .
  • IR Spectroscopy : Stretching frequencies for N–H (3250–3350 cm1^{-1}) and C=O (1650–1680 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) .

Q. What are the key considerations for ensuring the stability of this compound under experimental conditions?

  • Methodological Answer : Stability is influenced by:

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation or hydrolysis .
  • Light Exposure : Protect from UV light to avoid photodegradation of the indole core .
  • pH Sensitivity : Avoid strongly acidic/basic conditions to prevent cleavage of the acetamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:

  • Theoretical Calculations : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .
  • Variable-Temperature NMR : Resolves dynamic processes (e.g., keto-enol tautomerism) by observing shifts at different temperatures .
  • 2D NMR Techniques : COSY, HSQC, and HMBC correlations clarify connectivity in complex cases .

Q. What strategies are effective in analyzing hydrogen-bonding patterns and their impact on crystallization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing using SHELX programs to identify hydrogen bonds (e.g., N–H⋯O interactions between acetamide and hydroxyl groups) .
  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) to predict stability and solubility .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability influenced by intermolecular interactions .

Q. What in vitro assays are appropriate for evaluating the compound’s pharmacological potential, and how should controls be designed?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH and FRAP assays. For example, dissolve the compound in DMSO (1 mM stock), mix with DPPH radical solution, and measure absorbance at 517 nm after 30 minutes. Include ascorbic acid as a positive control .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7). Design triplicate wells with vehicle (DMSO) and untreated controls. IC50_{50} values are calculated via nonlinear regression .
  • Cytotoxicity Controls : Use normal cell lines (e.g., HEK-293) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.